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Comprehensive ADME Profile of Apixaban

The table below summarizes the key pharmacokinetic parameters of Apixaban, providing a quantitative

overview for easy reference [1] [2] [3].

Parameter Value |/ Description

Absolute Oral ~50% [1]
Bioavailability

Effect of Food No clinically meaningful impact on bioavailability [1]

Time to Peak 3-4 hours after oral administration [1] [2]
Concentration (Tmax)

Plasma Protein Binding ~87% (reported range 87%-94%) [1] [2] [3]
Volume of Distribution (Vd) ~21 L [2] [3]
Half-life (t1/2) Approximately 12 hours [1] [2]

Total Clearance 3.3 L/h[3]
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Parameter Value |/ Description

Primary Metabolic CYP3A4 (major), with minor contributions from CYP1A2, CYP2C8,
Enzymes CYP2C9, CYP2C19, and CYP2J32 [2] [3]

Renal Excretion ~27% of the dose (with ~80-88% as unchanged parent drug) [1] [4] [2]
Fecal Excretion ~56% of the dose (major route) [4] [3]

Biliary Excretion Minor pathway (2.44% of dose within limited collection period) [4]

Detailed ADME Processes and Experimental Data

Absorption

Apixaban is rapidly absorbed after oral administration. Its exposure increases dose-proportionally for doses
up to 10 mg [1]. The absolute bioavailability of ~50% indicates a significant first-pass effect. Food
consumption does not have a clinically meaningful impact on its absorption, allowing for administration

without regard to meals [1] [3].

Distribution

Apixaban has a moderate volume of distribution (approximately 21 L), suggesting distribution is largely
confined to the central compartment, which is consistent with its target (Factor Xa) residing in the

bloodstream [2] [5]. It is highly bound to plasma proteins (87% to 94%) [1] [2] [3].

Metabolism and Key Experimental Protocols

Apixaban is eliminated via multiple pathways, including metabolism, biliary excretion, and direct intestinal

excretion [1].

e Major Circulating Species: In plasma, apixaban is the major circulating component. The most
significant metabolite is O-demethyl apixaban sulfate, which is stable, water-soluble, and inactive
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against human Factor Xa [4] [5].
e Metabolic Pathways: Identified pathways include O-demethylation, hydroxylation, and sulfation [4].
¢ Enzymology: Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4. Other
enzymes like CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 play minor roles [2] [3]. In vitro
studies using human liver microsomes (HLM) show apixaban has a slow metabolic turnover, with
three prominent metabolites (M2, M4, M7) each representing less than 5% of the parent compound
after 1-hour incubations [6].

The following diagram illustrates the primary metabolic and excretion pathways of Apixaban in humans,

synthesizing information from the cited studies.
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Excretion

After a single oral dose, the total recovery is over 80% in excreta, divided between feces and urine [4].

e Fecal Excretion: This is the major route of elimination, accounting for about 56% of the administered
dose. The recovered material in feces consists of unchanged parent drug (approximately 50% of the
total recovered dose) and metabolites, indicating significant direct intestinal excretion or biliary
secretion of parent drug and metabolites [4] [3].

¢ Renal Excretion: Approximately 24.5% to 28.8% of the dose is recovered in urine. The majority of
this (83-88%) is the unchanged parent compound, with metabolites making up the remainder [1] [4]

[3].
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e Biliary Excretion: Data from subjects with bile collection showed this to be a minor pathway, with
only 2.44% of the dose recovered in bile within a limited 3-8 hour collection window [4].

Key Experimental Methodologies from Cited Studies

The data presented is derived from well-established clinical and in vitro protocols. Here are the

methodologies from key studies:

¢ Human ADME Study [4]: This foundational study used a single 20-mg oral dose of [**C]apixaban
administered to healthy male subjects. The study design included two groups: one without (n=6) and
one with bile collection (n=4). Apixaban concentrations were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method. Blood, urine, feces, and bile
samples were collected over time to determine the mass balance and metabolic fate of the drug.

¢ In Vitro Metabolism Studies [6]: These experiments investigated the metabolic drug-drug interaction
potential. Key methods included:

o Enzyme Phenotyping: Incubation of [**Clapixaban with a panel of human cDNA-expressed
individual cytochrome P450 enzymes to identify which are involved in its metabolism.

o Metabolite Profiling: Investigation of apixaban biotransformation in human liver microsomes
(HLM) and other tissue preparations (e.g., human intestinal microsomes) to identify and
guantify metabolites.

¢ Pharmacokinetic Studies [1]: These involved single- and multiple-ascending dose studies in healthy
subjects. Apixaban concentration was measured from citrated blood samples stored at -20°C until
analysis using a validated LC-MS/MS method with a lower limit of quantification of 1 ng/mL.

Conclusion

In summary, apixaban exhibits a favorable and predictable pharmacokinetic profile. Key characteristics
include moderate oral bioavailability unaffected by food, multiple elimination pathways reducing the
impact of single organ dysfunction, and a low potential for drug-drug interactions due to its slow
metabolism and limited reliance on a single CYP enzyme [1] [6]. These properties have supported its clinical
development and widespread use as a fixed-dose oral anticoagulant without the need for routine therapeutic

drug monitoring.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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